molecular formula C7H9BrN2O2S2 B8687673 5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine

5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine

Cat. No. B8687673
M. Wt: 297.2 g/mol
InChI Key: QLYCAPMPGUFMLA-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

MsCl (5.85 g, 51.0 mmol) was added to a stirred, cooled 0° C. mixture of 2-methylthio-5-bromo-3-methylhydroxy pyrimidine (10 g, 42.5 mmol) in CH2Cl2 (200 mL), followed by addition of Et3N (6.46 g, 63.8 mmol). The mixture was stirred at 0° C. for 30 min. TLC showed no starting material left. The mixture was quenched with water (30 mL) and the mixture was washed with more water (50 mL). The organic fraction were washed with brine (saturated, 50 mL), dried (Na2SO4), filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel Biotage 65i, eluting with EtOAc/hexane (3/7) to give the title compound as a colorless solid. 1H NMR (CDCl3, 500 MHz) δ 8.61 (s, 1H), 5.38 (s, 2H), 3.21 (s, 3H), 2.60 (s, 3H).
Name
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
2-methylthio-5-bromo-3-methylhydroxy pyrimidine
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.46 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH3:6][S:7][CH:8]1[N:13](C)[C:12](O)=[C:11]([Br:16])[CH:10]=[N:9]1.[CH3:17]CN(CC)CC>C(Cl)Cl>[Br:16][C:11]1[C:10]([CH2:1][S:2]([CH3:17])(=[O:4])=[O:3])=[N:9][C:8]([S:7][CH3:6])=[N:13][CH:12]=1

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
2-methylthio-5-bromo-3-methylhydroxy pyrimidine
Quantity
10 g
Type
reactant
Smiles
CSC1N=CC(=C(N1C)O)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
6.46 g
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (30 mL)
WASH
Type
WASH
Details
the mixture was washed with more water (50 mL)
WASH
Type
WASH
Details
The organic fraction were washed with brine (saturated, 50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel Biotage 65i
WASH
Type
WASH
Details
eluting with EtOAc/hexane (3/7)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)SC)CS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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